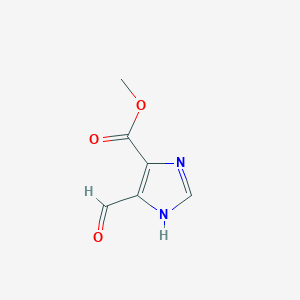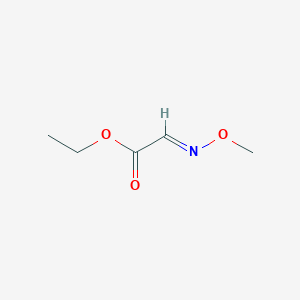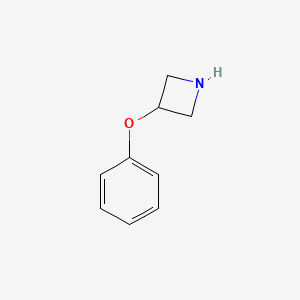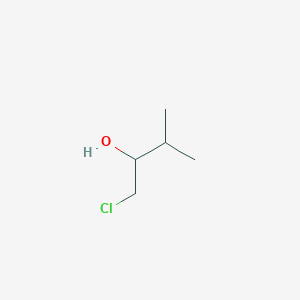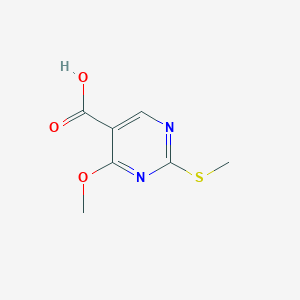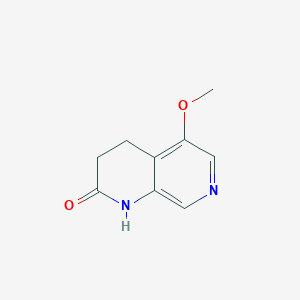
5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (5-M-3,4-D-1,7-N-2(1H)-one) is a heterocyclic compound derived from naphthyridine and is an important member of the naphthyridine family. It is an important building block for the synthesis of various natural products, pharmaceuticals, and other biologically active molecules. 5-M-3,4-D-1,7-N-2(1H)-one has also been used in the synthesis of chiral organocatalysts, which have been used in the asymmetric synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been utilized in various synthetic pathways, such as the synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines, demonstrating its versatility in chemical reactions (Victory, Teixidó, & Borrell, 1992).
- It also plays a role in the synthesis of complex heterocyclic compounds, like in the preparation of various 1,6- and 1,7-naphthyridine derivatives starting from acyclic precursors (Blanco, Perillo, & Schapira, 1999).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, derivatives of this compound have shown potential. For example, derivatives have been synthesized and evaluated for their antitumor activity, showing promise as therapeutic agents (Tian et al., 2014).
- It has been involved in the development of c-Met kinase inhibitors, illustrating its potential in targeted cancer therapy (Wang et al., 2013).
- Additionally, the compound has been studied for its role in the synthesis of other bioactive molecules, like PKC inhibitors (Walz & Sundberg, 2000).
Biological and Pharmacological Studies
- Biological studies have been conducted on related naphthyridine derivatives, assessing their antibacterial activity, further highlighting the compound's relevance in pharmaceutical research (Hansen et al., 2005).
- Investigations into its derivatives have also included exploring their potential antimalarial properties (Barlin & Tan, 1984; Barlin & Tan, 1985)(https://consensus.app/papers/antimalarials-n4substituted-2methoxyand-barlin/dcf307cecc8f53d4bd6af2c7f1767217/?utm_source=chatgpt).
Eigenschaften
IUPAC Name |
5-methoxy-3,4-dihydro-1H-1,7-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-5-10-4-7-6(8)2-3-9(12)11-7/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHIKANMZYIMTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)NC2=CN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513613 |
Source


|
| Record name | 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |
CAS RN |
82673-70-9 |
Source


|
| Record name | 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Bicyclo[2.2.1]heptan-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1367231.png)
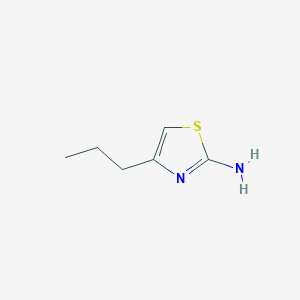
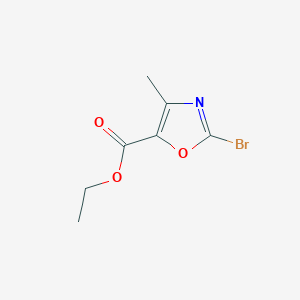

![2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol](/img/structure/B1367245.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1367246.png)
